

Ac-WVAD-AMC: A Technical Guide for In Vitro Caspase-4 Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-WVAD-AMC

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This technical guide provides an in-depth overview of the fluorogenic substrate Acetyl-L-tryptophyl-L-valyl-L-alanyl-L-aspartic acid 7-amido-4-methylcoumarin (**Ac-WVAD-AMC**) and its application in the in vitro characterization of Caspase-4 activity. This document outlines the substrate's properties, the enzymatic reaction, and detailed protocols for its use in experimental settings.

Introduction to Ac-WVAD-AMC and Caspase-4

1.1 The Substrate: Ac-WVAD-AMC

Ac-WVAD-AMC is a synthetic tetrapeptide substrate designed for the sensitive detection of specific caspase activity.^{[1][2]} The peptide sequence, Trp-Val-Ala-Asp, is recognized and cleaved by certain members of the caspase family. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage after the aspartate residue, the liberated AMC molecule exhibits strong fluorescence, which can be quantified to determine enzyme activity.^[3]

1.2 The Target Enzyme: Caspase-4

Caspase-4 is a member of the inflammatory caspase family, which also includes Caspase-1, -5, and the murine homolog Caspase-11. These caspases are critical mediators of the innate

immune response. Caspase-4 is primarily known for its role as a cytosolic sensor of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This function is central to the activation of the non-canonical inflammasome pathway, a key signaling cascade in host defense.

Upon direct binding of LPS, Caspase-4 oligomerizes and becomes activated through autoproteolysis. Activated Caspase-4 then cleaves specific downstream targets, most notably Gasdermin D (GSDMD). Cleavage of GSDMD unleashes its N-terminal domain, which forms pores in the plasma membrane, leading to a pro-inflammatory form of programmed cell death known as pyroptosis and the release of inflammatory cytokines.

Data Presentation: Substrate Characteristics

The following tables summarize the key characteristics of **Ac-WVAD-AMC**.

Table 1: Physicochemical Properties of **Ac-WVAD-AMC**

Property	Value
Molecular Formula	C ₃₅ H ₄₀ N ₆ O ₉
Molecular Weight	688.73 g/mol
Excitation Wavelength	~380 nm
Emission Wavelength	~460 nm
Solubility	Soluble in DMSO

Table 2: Specificity and Kinetic Parameters of **Ac-WVAD-AMC**

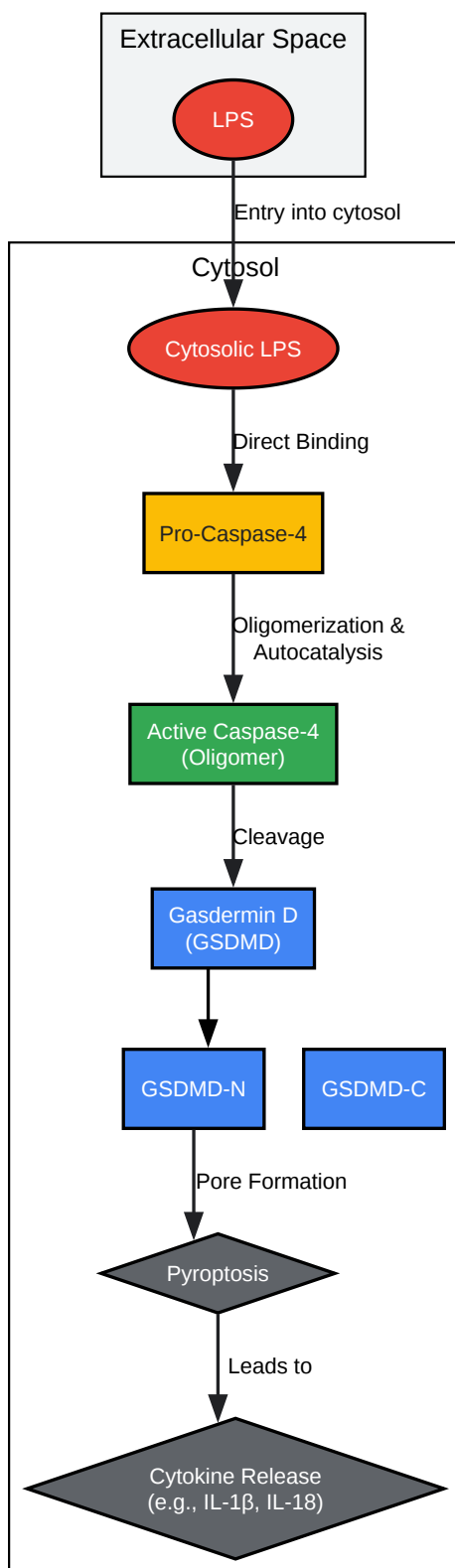
Enzyme	Preferred Recognition Sequence	Km	Vmax	Notes
Caspase-4	(W/L)EHD, LEVD	Not available	Not available	Ac-WVAD-AMC is a recognized substrate, though detailed kinetic parameters are not readily available in the reviewed literature.
Caspase-1	WEHD, YVAD	Not available	Not available	Ac-WVAD-AMC is also a substrate for Caspase-1. Some sources suggest a higher affinity for Caspase-1 over other caspases. [3]

Note: While **Ac-WVAD-AMC** is utilized for Caspase-4 activity assays, specific kinetic parameters (Km, Vmax) are not extensively documented in publicly available literature. The optimal substrate concentration should be determined empirically for each experimental system.

Signaling and Experimental Workflow Visualizations

3.1 Non-Canonical Inflammasome Signaling Pathway

The following diagram illustrates the activation of Caspase-4 and the subsequent signaling cascade in the non-canonical inflammasome pathway.



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Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS.

3.2 Experimental Workflow for In Vitro Caspase-4 Assay

This diagram outlines the typical workflow for measuring Caspase-4 activity using **Ac-WVAD-AMC**.



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References

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- To cite this document: BenchChem. [Ac-WVAD-AMC: A Technical Guide for In Vitro Caspase-4 Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384291#caspase-4-substrate-ac-wvad-amc-for-in-vitro-assays]

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